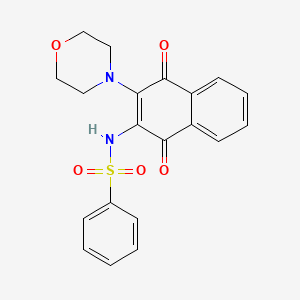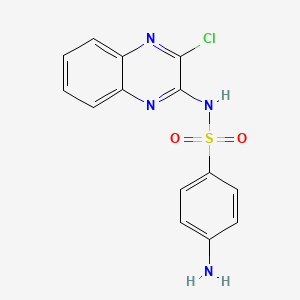![molecular formula C19H13Cl3N4O3 B3821840 N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3821840.png)
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide
Übersicht
Beschreibung
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Carbamoylation: The carbamoyl group is added using a carbamoyl chloride reagent under basic conditions.
Attachment of the Trichlorophenoxy Acetamide Moiety: This step involves the reaction of the intermediate compound with 2,4,5-trichlorophenoxyacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trichlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential agrochemical.
Wirkmechanismus
The mechanism of action of N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDKs and have shown significant anti-cancer activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives: These are studied for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide is unique due to its specific structural features, such as the combination of a phenylpyrimidine core with a trichlorophenoxy acetamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N4O3/c20-13-6-15(22)16(7-14(13)21)29-10-17(27)25-19(28)26-18-23-8-12(9-24-18)11-4-2-1-3-5-11/h1-9H,10H2,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCIPGUZOZGOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NC(=O)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3821770.png)

acetonitrile](/img/structure/B3821781.png)


![3-[2-oxo-2-(4-pyridin-4-yl-1,4-diazepan-1-yl)ethyl]isoindolin-1-one](/img/structure/B3821805.png)

![4-{[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}morpholine](/img/structure/B3821829.png)
![1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-[(5-phenylpyrimidin-2-yl)carbamoyl]acetamide](/img/structure/B3821836.png)
![N-[(4-methoxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3821853.png)
